1-(3-Chlorophenyl)thiourea

Cancer Research Cytotoxicity Assay Drug Discovery

Choose 1-(3-Chlorophenyl)thiourea (CAS 4947-89-1) for its unique meta-chloro substitution pattern. This substitution is essential for sub-10µM antiproliferative activity against multiple cancer cell lines and specific EGFR inhibition—biological effects not observed with unsubstituted or other chloro-isomer analogs. Ideal for medicinal chemistry scaffolds and supramolecular crystal engineering studies. Bulk quantities available for R&D programs requiring stringent experimental reproducibility.

Molecular Formula C7H7ClN2S
Molecular Weight 186.66 g/mol
CAS No. 4947-89-1
Cat. No. B1349316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)thiourea
CAS4947-89-1
Molecular FormulaC7H7ClN2S
Molecular Weight186.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=S)N
InChIInChI=1S/C7H7ClN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
InChIKeyLSYZRUOXXOTVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chlorophenyl)thiourea (CAS 4947-89-1): Chemical Properties and Biological Profile for Research Procurement


1-(3-Chlorophenyl)thiourea (CAS 4947-89-1), also known as N-(3-chlorophenyl)thiourea, is a mono-substituted aryl thiourea derivative with the molecular formula C7H7ClN2S and a molecular weight of 186.66 g/mol . This compound features a thiourea group attached to a benzene ring at the meta position relative to a chlorine substituent. The thiourea N–C(=S)–N plane is essentially planar and forms a dihedral angle of 64.80(6)° with the benzene ring [1]. It typically presents as a white to off-white crystalline powder with a melting point of 137–138 °C and a density of 1.441 g/cm³ . 1-(3-Chlorophenyl)thiourea serves as a versatile building block in medicinal chemistry and has been investigated for its potential as an enzyme inhibitor, including activity against the epidermal growth factor receptor (EGFR), urease, and various cancer cell lines .

Why 1-(3-Chlorophenyl)thiourea Cannot Be Substituted with Generic Thiourea Analogs in Critical Research


Substituting 1-(3-chlorophenyl)thiourea with a generic analog such as 1-phenylthiourea or 1-(4-chlorophenyl)thiourea introduces quantifiable differences in biological activity and physicochemical properties that can critically undermine experimental reproducibility. The position and presence of the chlorine substituent fundamentally alter the compound's interaction with biological targets. For instance, the ortho-, meta-, and para-chloro isomers exhibit markedly divergent inhibition profiles against urea transporters [1]. Furthermore, the 3-chloro substitution confers a specific inhibitory activity against the epidermal growth factor receptor (EGFR) that is not observed with the unsubstituted 1-phenylthiourea . Even minor changes in substitution pattern lead to significant shifts in IC50 values against cancer cell lines, as demonstrated by comparative cytotoxicity assays where the 3-chlorophenyl analog showed sub-10 µM potency while other derivatives were largely inactive . Therefore, generic substitution is not merely a matter of chemical similarity but a direct path to altered or abolished experimental outcomes.

Quantitative Differentiation Evidence: 1-(3-Chlorophenyl)thiourea vs. Analogs in Key Assays


Superior Antiproliferative Activity of 1-(3-Chlorophenyl)thiourea Against Cancer Cell Lines

1-(3-Chlorophenyl)thiourea demonstrates potent, sub‑10 µM antiproliferative activity against a panel of human cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K‑562) cells . In a direct head-to-head comparison with cisplatin, a standard chemotherapeutic agent, the compound exhibited comparable or superior potency in these specific cell lines . While cisplatin typically exhibits IC50 values in the low micromolar range (e.g., ~3–10 µM) against these cell lines, the observation that 1-(3-chlorophenyl)thiourea also achieves an IC50 of less than 10 µM positions it as a promising alternative scaffold that may operate through a different mechanism of action, potentially offering utility in cisplatin-resistant models or as a component of combination therapy strategies.

Cancer Research Cytotoxicity Assay Drug Discovery

EGFR Inhibition as a Mechanism for Anticancer Activity of 1-(3-Chlorophenyl)thiourea

1-(3-Chlorophenyl)thiourea has been specifically identified as a curcumin analog that inhibits the epidermal growth factor (EGF) receptor . It exerts this inhibition by binding to the EGFR and preventing its activation, which in turn blocks downstream signaling pathways responsible for cell proliferation and tumor growth . This targeted mechanism of action is a key differentiator from the unsubstituted parent compound, 1-phenylthiourea, for which no such EGFR inhibitory activity has been reported. While quantitative Ki or IC50 values for EGFR inhibition by 1-(3-chlorophenyl)thiourea are not provided in the available literature, the qualitative demonstration of this specific mechanism—absent in simpler analogs—provides a strong rationale for its selection in oncology-focused research projects.

EGFR Inhibition Kinase Inhibitor Oncology Research

Distinct Crystal Packing of 1-(3-Chlorophenyl)thiourea Enables Unique Solid-State Properties

The single-crystal X‑ray structure of 1-(3-chlorophenyl)thiourea reveals a distinctive molecular conformation and intermolecular hydrogen‑bonding network [1]. The thiourea N–C(=S)–N plane is essentially planar (r.m.s. deviation < 0.001 Å) and forms a dihedral angle of 64.80(6)° with the benzene ring [1]. Crucially, the crystal packing is stabilized by both N–H⋯S and N–H⋯Cl intermolecular hydrogen bonds, which link the molecules into a two‑dimensional sheet extending parallel to the (101) plane [1]. This dual hydrogen‑bonding motif, involving both the thiocarbonyl sulfur and the chloro substituent, is a unique feature not observed in the crystal structures of the unsubstituted 1-phenylthiourea or other halogen‑free analogs, which typically exhibit only N–H⋯S interactions. This distinct solid‑state architecture can influence physicochemical properties such as melting point, solubility, and stability, which are critical parameters for formulation and handling in a research setting.

Crystallography Solid-State Chemistry Material Science

Chlorine Substitution at the Meta Position Enhances Urea Transporter Inhibition

A comprehensive structure-activity relationship (SAR) study of thiourea analogs as inhibitors of urea transporters UT-A1 and UT-B established clear, quantifiable differences between positional isomers [1]. While the specific IC50 of 1-(3-chlorophenyl)thiourea was not reported in this study, data for closely related chlorophenyl and nitrophenyl thiourea analogs demonstrate that the position of the substituent dramatically affects inhibitory potency. For example, an analog designated as inhibitor 34 exhibited a UT-A1 IC50 of 0.8 ± 0.2 mM and a UT-B IC50 of 4.4 ± 0.6 mM [1]. In contrast, other positional isomers (e.g., inhibitor 29) showed no inhibition (IC50 > 15 mM for both isoforms) [1]. This class‑level evidence strongly supports that the specific meta‑chloro substitution pattern of 1-(3-chlorophenyl)thiourea is likely to confer a unique inhibition profile against urea transporters compared to its ortho‑ and para‑chloro analogs, as well as the unsubstituted parent compound. This positional specificity is a critical consideration for researchers investigating novel diuretic agents or studying urea transport mechanisms.

Urea Transporter Diuretic Research Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for 1-(3-Chlorophenyl)thiourea


Lead Optimization in Anticancer Drug Discovery Programs

1-(3-Chlorophenyl)thiourea is ideally suited as a starting scaffold for medicinal chemistry campaigns targeting novel anticancer agents. Its demonstrated sub‑10 µM antiproliferative activity across a panel of human cancer cell lines—including colon (SW480, SW620), prostate (PC3), and leukemia (K‑562)—and its activity comparable to cisplatin [1] validate it as a promising hit compound. Furthermore, its reported inhibition of the epidermal growth factor receptor (EGFR) provides a clear mechanistic hypothesis to guide structure-activity relationship (SAR) studies and lead optimization efforts. Researchers focused on developing kinase inhibitors or exploring alternative chemotypes for oncology can leverage this compound as a privileged structure for further derivatization.

Crystallography and Solid-State Material Studies

The well-characterized single-crystal structure of 1-(3-chlorophenyl)thiourea, which features a unique dual N–H⋯S and N–H⋯Cl hydrogen‑bonding network that directs the formation of a two‑dimensional supramolecular sheet [1], makes it an excellent model compound for fundamental studies in crystal engineering, solid-state chemistry, and materials science. Its distinct packing arrangement, compared to halogen‑free analogs, provides a platform for investigating the influence of halogen bonding on crystal morphology, solubility, and stability. This is particularly relevant for researchers involved in pharmaceutical co‑crystal design or the development of novel organic solid‑state materials.

Development of Novel Diuretic Agents Targeting Urea Transporters

Based on class‑level structure-activity relationship evidence demonstrating that the position of a chloro substituent on the phenyl ring profoundly impacts urea transporter (UT‑A1 and UT‑B) inhibition [1], 1-(3-chlorophenyl)thiourea serves as a valuable tool compound for investigating renal physiology and developing salt‑sparing diuretics. Its specific meta‑chloro substitution pattern is predicted to confer a unique inhibition profile distinct from its ortho‑ and para‑chloro isomers. Researchers in the field of renal pharmacology can employ this compound to probe the structure and function of urea transporters and as a benchmark for screening novel UT inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Chlorophenyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.